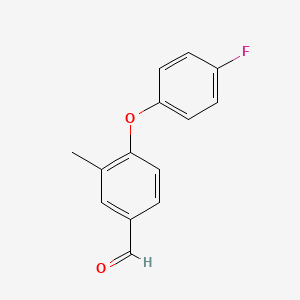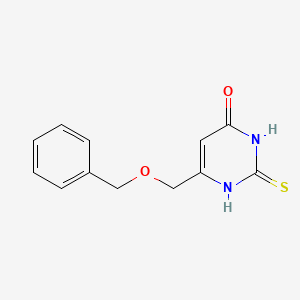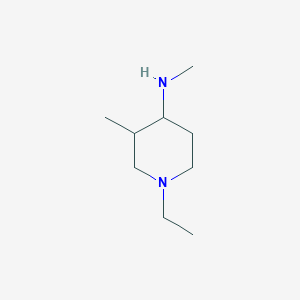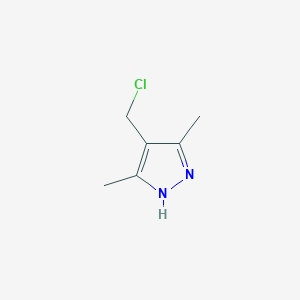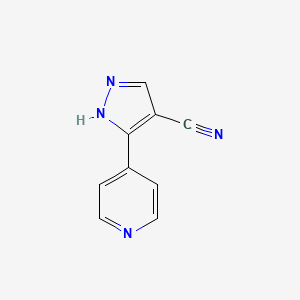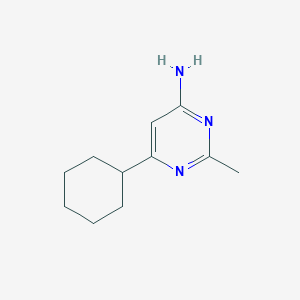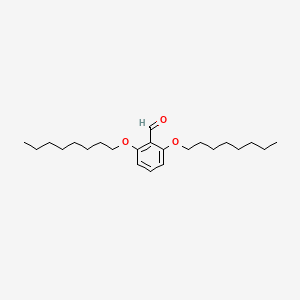
2,6-Bis(octyloxy)benzaldehyde
説明
2,6-Bis(octyloxy)benzaldehyde is a chemical compound with the molecular formula C23H38O3 . It is also known by its CAS number 1175455-04-5 .
Physical And Chemical Properties Analysis
The boiling point of 2,6-Bis(octyloxy)benzaldehyde is predicted to be 481.1±25.0 °C and its density is predicted to be 0.953±0.06 g/cm3 .科学的研究の応用
1. Mechanochemistry in Photochromic Oligophenyleneimines Synthesis
Amado-Briseño et al. (2019) synthesized two oligophenyleneimines type pentamers with terminal aldehydes using a mechanochemistry method. This included 2,6-Bis(octyloxy)benzaldehyde as a starting material. These compounds demonstrated interesting photochromic properties and were proposed as organic semiconductors, showcasing potential in optical and electrochemical applications (Amado-Briseño et al., 2019).
2. Electrochromic Materials Development
Goker et al. (2014) synthesized monomers containing 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole, a derivative of 2,6-Bis(octyloxy)benzaldehyde. These monomers were used for electrochemical polymerizations, indicating potential use in electrochromic devices due to their electronic properties (Goker et al., 2014).
3. Synthesis of Heterocyclic Compounds
Yahya and Roof (2022) utilized bis-α, β-unsaturated carbonyl compounds prepared from 2,6-Bis(octyloxy)benzaldehyde for the formation of several heterocyclic compounds like pyrazoline carbothioamide and pyrimidinethiole. These compounds are characterized for potential applications in various chemical processes (Yahya & Roof, 2022).
4. Photovoltaic Material Synthesis
Nierengarten et al. (2004) reported the synthesis of disymmetrically substituted oligo(phenyleneethynediyl) derivatives from 2,5-Bis(octyloxy)-4-[(triisopropylsilyl)ethynyl]benzaldehyde, a relative of 2,6-Bis(octyloxy)benzaldehyde. These derivatives were used to create fullerene-oligo(phenyleneethynediyl) conjugates as active materials in photovoltaic devices (Nierengarten et al., 2004).
特性
IUPAC Name |
2,6-dioctoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O3/c1-3-5-7-9-11-13-18-25-22-16-15-17-23(21(22)20-24)26-19-14-12-10-8-6-4-2/h15-17,20H,3-14,18-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOLPYHXURSKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis(octyloxy)benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azaspiro[4.7]dodecane](/img/structure/B1489348.png)
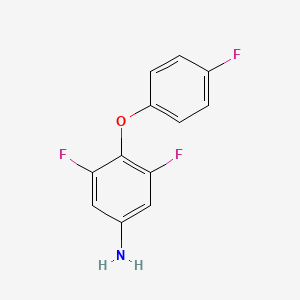
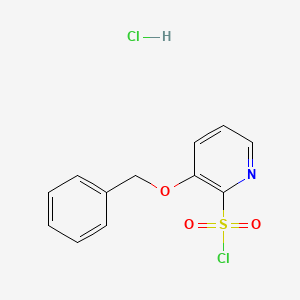

![1-[3-Amino-4-(methylsulfonyl)phenyl]-4-piperidinol](/img/structure/B1489354.png)
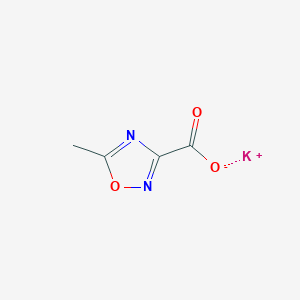
![1-[(5-Chlorothiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1489357.png)
